molecular formula C13H10F3N3O3S B12233695 N-(4-methanesulfonylphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide

N-(4-methanesulfonylphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide

Cat. No.: B12233695
M. Wt: 345.30 g/mol
InChI Key: VLAFOYLQIMXSDX-UHFFFAOYSA-N
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Description

N-(4-methanesulfonylphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methanesulfonylphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the methanesulfonylphenyl group: This can be done via nucleophilic substitution reactions where a suitable phenyl derivative is reacted with methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-methanesulfonylphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of N-(4-methanesulfonylphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methanesulfonylphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

The presence of both the methanesulfonylphenyl and trifluoromethyl groups in this compound imparts unique chemical and biological properties. These functional groups can enhance the compound’s stability, solubility, and biological activity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C13H10F3N3O3S

Molecular Weight

345.30 g/mol

IUPAC Name

N-(4-methylsulfonylphenyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide

InChI

InChI=1S/C13H10F3N3O3S/c1-23(21,22)9-4-2-8(3-5-9)18-12(20)11-17-7-6-10(19-11)13(14,15)16/h2-7H,1H3,(H,18,20)

InChI Key

VLAFOYLQIMXSDX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NC=CC(=N2)C(F)(F)F

Origin of Product

United States

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